molecular formula C10H18 B3097658 1-ethenyl-4-ethylcyclohexane CAS No. 1314938-21-0

1-ethenyl-4-ethylcyclohexane

Cat. No.: B3097658
CAS No.: 1314938-21-0
M. Wt: 138.25 g/mol
InChI Key: UQKFVGCCRWEBGW-UHFFFAOYSA-N
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Description

1-Ethenyl-4-ethylcyclohexane is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexane, featuring both an ethenyl (vinyl) group and an ethyl group attached to the cyclohexane ring

Preparation Methods

The synthesis of 1-ethenyl-4-ethylcyclohexane can be achieved through several routes:

  • Synthetic Routes

      Alkylation of Cyclohexane: One common method involves the alkylation of cyclohexane with ethylene to introduce the ethyl group, followed by a subsequent vinylation reaction to introduce the ethenyl group.

      Grignard Reaction: Another approach involves the use of Grignard reagents. For example, ethylmagnesium bromide can react with cyclohexanone to form 4-ethylcyclohexanol, which can then be dehydrated to form this compound.

  • Industrial Production Methods

      Catalytic Processes: Industrial production often employs catalytic processes, such as the use of zeolites or other solid acid catalysts, to facilitate the alkylation and vinylation reactions under controlled conditions.

Chemical Reactions Analysis

1-Ethenyl-4-ethylcyclohexane undergoes various chemical reactions, including:

  • Oxidation

      Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

      Products: Oxidation typically results in the formation of cyclohexanone derivatives or carboxylic acids, depending on the reaction conditions.

  • Reduction

      Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the ethenyl group to an ethyl group.

      Products: The major product is 1-ethyl-4-ethylcyclohexane.

  • Substitution

      Reagents and Conditions: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the compound.

      Products: Halogenated derivatives such as 1-bromo-4-ethylcyclohexane.

Scientific Research Applications

1-Ethenyl-4-ethylcyclohexane has several applications in scientific research:

  • Chemistry

      Model Compound: It serves as a model compound for studying the reactivity and conformational analysis of substituted cyclohexanes.

      Catalysis: Used in studies of catalytic processes, particularly in the development of new catalysts for alkylation and vinylation reactions.

  • Biology

      Biochemical Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

  • Medicine

      Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural features.

  • Industry

      Polymer Production: Used as a monomer in the synthesis of specialty polymers with specific properties.

Mechanism of Action

The mechanism by which 1-ethenyl-4-ethylcyclohexane exerts its effects depends on the specific reaction or application:

    Molecular Targets: In catalytic reactions, the compound interacts with active sites on the catalyst surface, facilitating the desired transformation.

    Pathways Involved: In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

1-Ethenyl-4-ethylcyclohexane can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Ethyl-4-vinylcyclohexane: Similar structure but with different substitution patterns.

      1-Methyl-4-ethylcyclohexane: Lacks the ethenyl group, resulting in different reactivity and applications.

      1-Ethyl-4-ethynylcyclohexane: Contains an ethynyl group instead of an ethenyl group, leading to different chemical properties.

  • Uniqueness

    • The presence of both ethenyl and ethyl groups in this compound provides a unique combination of reactivity and structural properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-ethenyl-4-ethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-9-5-7-10(4-2)8-6-9/h3,9-10H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKFVGCCRWEBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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